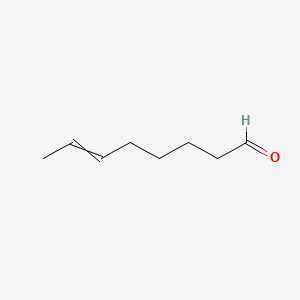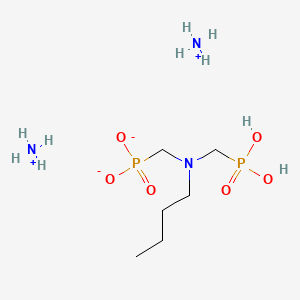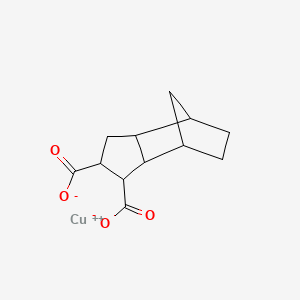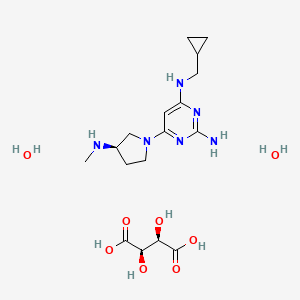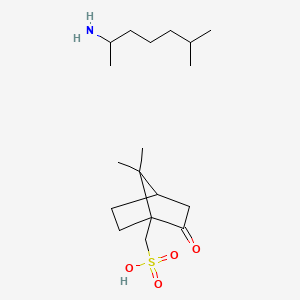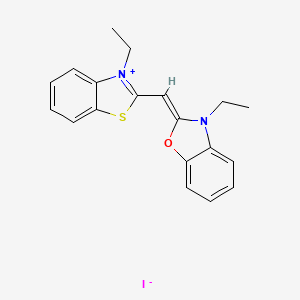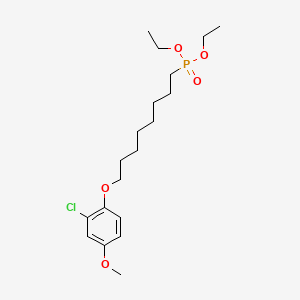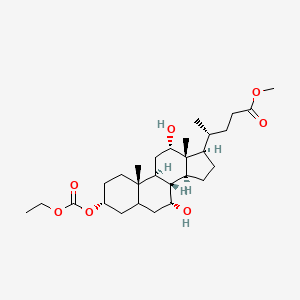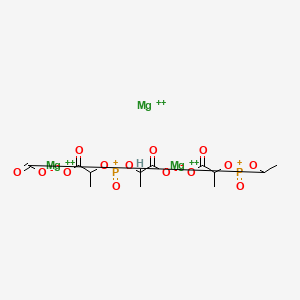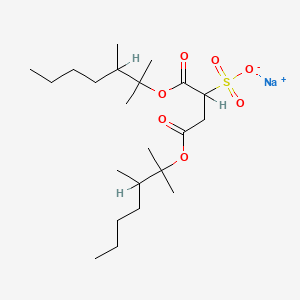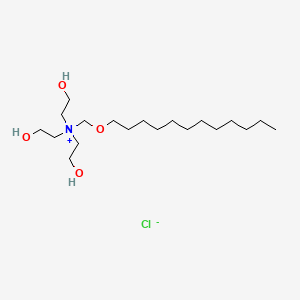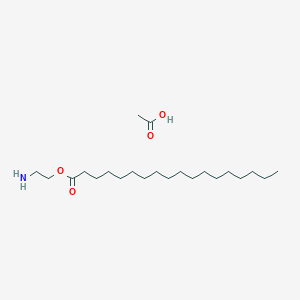
Propanoic acid, 2-hydroxy-, pentyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide propanoïque, 2-hydroxy-, ester pentylique, (2S)-, également connu sous le nom de lactate de pentyle ou de lactate d’amyle, est un composé organique de formule moléculaire C8H16O3. Il s’agit d’un liquide incolore à l’odeur fruitée douce. Ce composé est couramment utilisé dans l’industrie des arômes et des parfums en raison de son arôme agréable .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide propanoïque, 2-hydroxy-, ester pentylique, (2S)- peut être synthétisé par estérification de l’acide lactique avec du pentanol. La réaction implique généralement l’utilisation d’un catalyseur acide, tel que l’acide sulfurique, pour faciliter le processus d’estérification. La réaction est effectuée sous reflux pour assurer la conversion complète des réactifs en l’ester souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production d’acide propanoïque, 2-hydroxy-, ester pentylique, (2S)- implique des processus d’estérification similaires, mais à plus grande échelle. L’utilisation de réacteurs continus et de techniques de séparation efficaces, telles que la distillation, garantit un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’acide propanoïque, 2-hydroxy-, ester pentylique, (2S)- subit diverses réactions chimiques, notamment :
Hydrolyse : L’ester peut être hydrolysé en acide lactique et en pentanol en présence d’eau et d’un catalyseur acide ou basique.
Oxydation : Le composé peut être oxydé pour produire des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir l’ester en alcools.
Réactifs et conditions courants
- Hydrolyse
Propriétés
Numéro CAS |
171056-23-8 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
pentyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-6-11-8(10)7(2)9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
GXOHBWLPQHTYPF-ZETCQYMHSA-N |
SMILES isomérique |
CCCCCOC(=O)[C@H](C)O |
SMILES canonique |
CCCCCOC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


